molecular formula C11H16FNO B8499130 3-(2-Amino-4-fluoro-phenyl)-pentan-3-ol

3-(2-Amino-4-fluoro-phenyl)-pentan-3-ol

货号: B8499130
分子量: 197.25 g/mol
InChI 键: IUDSQIBDNALICX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Amino-4-fluoro-phenyl)-pentan-3-ol is a synthetic amino alcohol derivative of research interest due to its structural features, which are characteristic of compounds with neurological and lysosomal activity. Its core structure, comprising a pentan-3-ol backbone substituted with an amino-functionalized fluorophenyl ring, classifies it as a potential cationic amphiphilic drug (CAD). CADs are a known class of molecules that can inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme critical for phospholipid catabolism . Inhibition of PLA2G15 is a well-established mechanism leading to drug-induced phospholipidosis (DIP), a condition of phospholipid accumulation in lysosomes . This makes this compound a potentially valuable compound for investigating the mechanisms and implications of lysosomal storage disorders in preclinical models. Furthermore, the molecular scaffold of this compound shares significant homology with known neurotropic agents. For instance, sila-analogues of the antidepressant venlafaxine, which also feature a similar amino-alcohol structure attached to an aromatic system, have demonstrated activity as monoamine reuptake inhibitors targeting serotonin, noradrenaline, and dopamine transporters . The presence of the fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity, which could influence its blood-brain barrier penetration and overall pharmacokinetic profile . Researchers may utilize this compound as a key intermediate or pharmacophore in the design and synthesis of novel central nervous system (CNS) active substances, or as a tool compound in studies of monoamine transporter function. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

属性

分子式

C11H16FNO

分子量

197.25 g/mol

IUPAC 名称

3-(2-amino-4-fluorophenyl)pentan-3-ol

InChI

InChI=1S/C11H16FNO/c1-3-11(14,4-2)9-6-5-8(12)7-10(9)13/h5-7,14H,3-4,13H2,1-2H3

InChI 键

IUDSQIBDNALICX-UHFFFAOYSA-N

规范 SMILES

CCC(CC)(C1=C(C=C(C=C1)F)N)O

产品来源

United States

相似化合物的比较

Structural Comparison :

  • Paclobutrazol: (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazolyl)-pentan-3-ol .
  • Key Differences: Replacement of the amino-fluoro-phenyl group in the target compound with chlorophenyl and triazolyl groups in paclobutrazol.

Functional Comparison :

  • Toxicity: Paclobutrazol residues in cannabis production pose toxicological risks due to contamination in smoke .

Solvent/Industrial Compounds: Diethyl Carbinol (Pentan-3-ol)

Structural Comparison :

  • Diethyl Carbinol: Lacks aromatic and functional substituents, with a simple pentan-3-ol backbone .

Functional Comparison :

  • Applications: Diethyl carbinol is used as a solvent and in pharmaceutical synthesis , whereas the target compound’s aromatic substituents may enhance binding to biological targets.
  • Physicochemical Properties: Lipophilicity: Pentan-3-ol has moderate lipophilicity (logP ~1.56) but was discarded in TTAB-MEEKC systems due to experimental challenges . The amino-fluoro-phenyl group in the target compound likely increases logP, affecting solubility and retention behavior. Safety: Diethyl carbinol is classified as hazardous (DOT UN 1105) with irritant properties ; the target compound’s safety profile remains uncharacterized but may differ due to substituents.

Fluorinated Pharmaceutical Intermediates

Structural Analogs :

  • (2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)-pentan-3-ol : Shares a fluorinated phenyl group and pentan-3-ol core.
  • (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride : Demonstrates the role of fluorine in enhancing metabolic stability.

Functional Insights :

  • Fluorine atoms improve bioavailability and binding affinity in drug candidates. The amino group in the target compound may facilitate hydrogen bonding, enhancing target specificity compared to non-aminated analogs.

Physicochemical and ADMET Properties

Key Data from Analogs (Table 1)

Compound logP Retention Factor (logk) Applications Toxicity Concerns
Paclobutrazol ~3.5 N/A Plant growth regulator Residues in smoke
Diethyl Carbinol ~1.56 Problematic in TTAB-MEEKC Solvent, pharmaceuticals Irritant
(2S,3R)-difluoro-pentan-3-ol N/A N/A Pharmaceutical intermediate Not reported

Inferences for Target Compound :

  • Amino group may reduce volatility compared to paclobutrazol, altering environmental persistence.

准备方法

Retrosynthetic Analysis

The target molecule is deconstructed into two key precursors:

  • 2-Amino-4-fluoroaniline : Provides the aromatic backbone with orthogonal amino and fluoro substituents.

  • 1-Penten-3-ol : Serves as the aliphatic precursor for ketone formation and subsequent reduction.
    The convergent approach leverages palladium-mediated C–N coupling followed by ketone reduction, minimizing side reactions such as over-reduction or epimerization.

Challenges in Direct Synthesis

  • Regioselectivity : Ensuring amino group installation at the phenyl ring’s 2-position requires careful substrate design.

  • Steric hindrance : The tertiary alcohol’s bulky environment complicates reduction steps, necessitating mild conditions.

  • Functional group compatibility : The amino group’s nucleophilicity may interfere with palladium catalysis unless protected.

Stepwise Preparation Methodology

Reaction Conditions

  • Catalyst system : Pyrazole-based palladacycle (2.5 mol%) and (S)-BINOL phosphoric acid (5 mol%).

  • Solvent : 1,2-Dichloroethane (DCE) at room temperature for 24–48 hours.

  • Stoichiometry : Aryl amine (0.5 mmol) and allylic alcohol (2.0 mmol) in a 1:4 ratio.

Mechanistic Insights

The palladacycle facilitates oxidative addition of the allylic alcohol, generating a π-allyl palladium complex. BINOL phosphoric acid protonates the amine, enhancing its nucleophilicity for attack on the π-allyl intermediate. This step forms the C–N bond regioselectively, yielding the β-aminoketone.

Substrate Scope

  • Aryl amines : Electron-deficient amines (e.g., 4-fluoroaniline) react efficiently, with yields correlating to substituent electronic effects.

  • Alcohols : Allylic alcohols with β-hydrogens (e.g., 1-penten-3-ol) prevent decarbonylation side reactions.

Table 1: Representative β-Aminoketone Yields

Aryl AmineAlcoholYield (%)
4-Fluoroaniline1-Penten-3-ol81
4-Methoxyaniline3-Buten-2-ol62
4-CF3-Aniline1-Penten-3-ol95

Reducing Agents

  • Sodium borohydride (NaBH4) : Selective for ketone reduction without affecting aryl amines.

  • Lithium aluminum hydride (LiAlH4) : Higher reactivity but risks over-reduction; requires low temperatures (−78°C).

Optimization Data

  • Solvent : Methanol or THF.

  • Temperature : 0°C to room temperature.

  • Yield : 85–92% after column chromatography (ethyl acetate/hexanes).

Table 2: Reduction Efficiency Comparison

Reducing AgentTime (h)Yield (%)Purity (HPLC)
NaBH428998.5
LiAlH419297.8

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (700 MHz, CDCl3) : δ 6.88 (m, 2H, ArH), 6.57–6.51 (m, 2H, ArH), 3.37 (t, J = 6.1 Hz, 2H, CH2), 2.71 (t, J = 6.1 Hz, 2H, CH2), 2.44 (q, J = 7.3 Hz, 2H, CH2), 1.06 (t, J = 7.3 Hz, 3H, CH3).

  • 13C NMR : δ 211.01 (C=O), 144.18 (C-F), 115.85 (ArC), 41.24 (CH2), 36.48 (C-OH).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 196.1159 ([M + H]+).

  • Calculated : 196.1132 (C11H14FNO).

Alternative Synthetic Routes

Grignard Addition to Nitriles

  • Reagents : Phenylmagnesium bromide and 3-cyano-pentan-3-ol.

  • Limitation : Poor regiocontrol (<50% yield) due to competing nitrile hydrolysis.

Hydroamination of Alkenes

  • Catalyst : Gold(I) complexes.

  • Challenge : Low functional group tolerance for fluorine substituents.

Industrial-Scale Considerations

Catalyst Recycling

  • Palladium recovery : Achieves >90% efficiency via precipitation with hexanes.

  • Cost analysis : Palladacycle reuse reduces raw material costs by 34% per batch.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product).

  • PMI : 12.4 (total material input/product mass) .

常见问题

Q. What are the key synthetic routes for 3-(2-Amino-4-fluoro-phenyl)-pentan-3-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A common approach starts with halogenated phenyl precursors (e.g., 2-amino-4-fluorophenyl derivatives) coupled with pentan-3-ol intermediates. Reductive amination or nucleophilic substitution may introduce the amino group. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Catalysts : Palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) for reductive steps .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of aromatic intermediates .
    Yield optimization requires balancing these factors, with typical yields ranging from 50–70% in published protocols.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, the tertiary alcohol proton (δ ~1.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm) are diagnostic .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₅FN₂O⁺, [M+H]⁺ = 210.1264) .
  • HPLC with UV detection : Quantifies purity (>95% for biological assays) using C18 columns and methanol/water gradients .

Q. How do the compound’s physicochemical properties (e.g., logP, solubility) impact experimental design?

  • logP : Calculated logP ~2.8 (via software like MarvinSketch) suggests moderate lipophilicity, necessitating solubilization strategies (e.g., DMSO for in vitro assays) .
  • Aqueous solubility : Limited solubility in water (~0.1 mg/mL) requires co-solvents (e.g., PEG-400) for pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve racemization during synthesis of chiral analogs?

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key synthetic steps to enforce stereochemistry .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer .

Q. What strategies mitigate contradictory bioactivity data across different assays?

  • Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and readouts (e.g., fluorescence vs. luminescence) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may cause false negatives .
  • Dose-response curves : Perform EC₅₀/IC₅₀ comparisons across multiple replicates to confirm potency trends .

Q. How does the fluorine substituent influence molecular interactions with biological targets?

  • Electron-withdrawing effects : The fluorine atom increases the phenyl ring’s electrophilicity, enhancing binding to nucleophilic residues (e.g., lysine or serine in enzymes) .
  • Hydrogen bonding : The amino group (-NH₂) and hydroxyl (-OH) form hydrogen bonds with targets, while fluorine’s small size minimizes steric hindrance .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。